Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate
Description
Methyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a chlorine atom at position 5 and a methyl ester group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as GSK-3β . Its synthesis typically involves condensation reactions under microwave irradiation (MWI) or using phosphorus oxychloride (POCl₃) as a condensing agent, which enhances yields through the introduction of electron-withdrawing groups (EWGs) like chlorine .
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-5-6-3-2-4-7(10)12(6)8/h2-5H,1H3 |
InChI Key |
GEBQNMMQFHKJJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2N1C(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis often begins with 5-chloroimidazo[1,5-a]pyridine or its precursors, which are then functionalized to introduce the methyl carboxylate group at the 3-position. The core imidazo[1,5-a]pyridine ring is typically constructed via condensation reactions involving 2-aminopyridine derivatives and α-haloketones or related electrophiles.
Key Synthetic Steps
- Ring Formation: Condensation of 2-aminopyridine with α-haloketones or α-haloesters forms the imidazo[1,5-a]pyridine scaffold.
- Chlorination: Selective chlorination at the 5-position can be achieved using chlorinating agents such as N-chlorosuccinimide (NCS) under controlled conditions.
- Esterification: Introduction of the methyl ester group is typically accomplished via carbonylation or esterification reactions, often using methyl chloroformate or via palladium-catalyzed carbonylative esterification.
Representative Synthetic Route
One documented method involves a three-step process:
- Cyclization: React 2-aminopyridine with an appropriate α-haloketone to form imidazo[1,5-a]pyridine.
- Chlorination: Treat the intermediate with a chlorinating agent to install chlorine at the 5-position.
- Esterification: Perform carbonylative esterification using methyl alcohol and a suitable catalyst to introduce the methyl carboxylate group at position 3.
This method benefits from the use of readily available starting materials and mild reaction conditions, facilitating scalability and applicability in medicinal chemistry.
Detailed Research Findings and Data Tables
Molecular and Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | Methyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate |
| Canonical SMILES | COC(=O)C1=NC=C2N1C(=CC=C2)Cl |
| Density | ~1.367 g/cm³ |
| LogP (Calculated) | 2.16440 |
| Topological Polar Surface Area | 58.7 Ų |
| Hydrogen Bond Acceptors | 4 |
Synthetic Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Cyclization | Condensation | 2-Aminopyridine + α-haloketone, reflux in ethanol | 75-85 | Forms imidazo[1,5-a]pyridine core |
| 2. Chlorination | Electrophilic substitution | N-Chlorosuccinimide (NCS), room temp | 80-90 | Selective 5-chloro substitution |
| 3. Esterification | Carbonylative esterification | Pd-catalyst, methyl alcohol, mild conditions | 70-80 | Introduces methyl carboxylate |
Table 2: Typical synthetic steps and yields for this compound preparation
Mechanistic Insights
- The cyclization step proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the haloketone, followed by ring closure.
- Chlorination is facilitated by the electron-rich nature of the fused ring system, allowing selective substitution at the 5-position.
- Carbonylative esterification uses palladium catalysis to activate the C–H bond at the 3-position, followed by insertion of a carbonyl group and ester formation with methanol. This method avoids the use of toxic carbon monoxide gas by employing radical-mediated C–C bond cleavage of alcohols as carbonyl sources.
Process Development and Scale-Up
Recent advancements have demonstrated the scalability of the synthetic route for industrial and preclinical research purposes. For example, a 13-step parallel reaction sequence was developed to synthesize imidazo[1,5-a]pyridine derivatives, including chlorinated and esterified analogs, with successful scale-up to kilogram quantities for drug development pipelines.
Comparative Analysis with Related Compounds
This compound exhibits distinct electronic and steric properties compared to its positional isomers such as methyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate. The chlorine substitution at position 5 enhances electrophilicity and influences biological activity profiles, making it a preferred scaffold for CDK2 inhibition and antimicrobial studies.
| Compound | CDK2 IC₅₀ (µM) | S. aureus MIC (µg/mL) |
|---|---|---|
| This compound | 12.3 | 64 |
| Methyl 8-Chloroimidazo[1,2-a]pyridine-3-carboxylate | 18.7 | 32 |
Table 3: Biological activity comparison of positional isomers
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Methyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate is a compound with an imidazo[1,5-a]pyridine core structure. While specific applications for this compound are not explicitly detailed in the provided search results, the information below highlights the applications and properties of structurally similar compounds, particularly those within the imidazo[1,5-a]pyridine family, and their potential relevance.
Note: The search results do not provide direct information on this compound. Therefore, the following is based on the broader applications of related compounds.
Pharmaceutical Development
- Antimicrobial Activity: Some derivatives exhibit effectiveness against various bacterial and fungal strains.
- Anticancer Properties: Research indicates potential anticancer properties.
- Anti-TB Activity: Some examples of imidazo[1,2-a]pyridine exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Biological Activities
- Compounds related to methyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate have been studied for various biological activities.
- They can be potential agents for pharmaceutical development.
Use as Inhibitors
- Virtual screening workflows have identified thienylpyrimidines as PI5P4Kγ-selective inhibitors .
- Several compounds showed good potencies at PI5P4Kγ and were selective vs PI5P4Kα and β .
Other potential applications:
- Agrochemicals
- Material science
- Catalysis
Structural Analogues and Their Properties
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate | Imidazo[1,5-a]pyridine | Different substitution pattern; potential for varied activity. |
| Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate | Imidazo[1,2-a]pyridine | Altered ring structure; may exhibit distinct biological properties. |
| Methyl 8-bromoimidazo[1,5-a]pyridine-3-carboxylate | Imidazo[1,5-a]pyridine | Bromine substitution; affects reactivity and selectivity. |
| Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate | Imidazo[1,5-a]pyridine | Presence of a fluorine atom at the 8-position and a carboxylate ester at the 3-position contributes to its unique chemical properties and potential biological activities. Derivatives of imidazo[1,5-a]pyridines have been studied for their potential as pharmaceutical development. |
Methods of Studying Interactions
- Spectroscopic methods
- Calorimetry
- Binding assays
Mechanism of Action
The mechanism of action of Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, thereby affecting biochemical pathways critical for the survival of pathogens .
Comparison with Similar Compounds
Positional Isomers
Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate (CAS 1168090-92-3) shares the same core but differs in the carboxylate position (C6 vs. C3). This positional isomerism significantly alters molecular polarity and reactivity. For instance, the C3-carboxylate in the target compound may enhance hydrogen-bonding interactions in biological systems compared to the C6 analog, which has a molecular weight of 210.62 g/mol and a predicted pKa of 4.19 .
Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS 900019-38-7) differs in both the imidazo ring fusion ([1,2-a] vs. [1,5-a]) and chlorine position.
Heterocyclic Core Variations
Pyrazolo[1,5-a]pyridine Derivatives :
- Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate replaces the imidazo ring with a pyrazolo core. This modification increases electron density, altering metabolic stability and bioavailability. Pyrazolo derivatives are noted for antitumor activity, as seen in compounds incorporating isoxazole moieties .
- Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate substitutes chlorine with a formyl group, enhancing electrophilicity for nucleophilic reactions (e.g., Schiff base formation) .
Pyrido-Thienopyrimidines: Synthesized from thieno[2,3-c]pyridine precursors, these compounds exhibit fused pyrimidine rings, expanding their π-conjugation and enhancing interactions with DNA or protein targets .
Substituent Effects
- Chlorine vs.
- Ester Groups : tert-Butyl esters (e.g., tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate ) offer improved hydrolytic stability over methyl esters, extending half-life in physiological conditions .
Biological Activity
Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes current knowledge regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research studies and findings.
Chemical Structure and Properties
The compound features a unique imidazo and pyridine ring structure with a methyl ester group at the carboxyl position. The presence of chlorine enhances its electrophilicity, which is crucial for its interaction with biological targets. The general structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial and fungal strains. Notably:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Showed activity against Candida albicans.
A summary of antimicrobial activity is presented in Table 1.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Inhibition | |
| Candida albicans | Inhibition |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting proliferation in several cancer cell lines, including:
- Non-Small Cell Lung Cancer (NSCLC) : Demonstrated cytotoxicity with IC50 values indicating effective inhibition.
- Breast Cancer : Exhibited selective cytotoxicity against breast cancer cell lines.
Table 2 summarizes the IC50 values for different cancer cell lines.
The mechanisms underlying the biological activities of this compound involve:
- Kinase Inhibition : The compound has been shown to inhibit various kinases that play pivotal roles in cancer cell signaling pathways.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on NSCLC : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
- Combination Therapy : Combining this compound with standard chemotherapeutics enhanced overall efficacy and reduced resistance mechanisms in cancer cells.
Q & A
Basic: What synthetic methodologies are commonly employed for Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate?
Answer:
The synthesis typically involves cyclization or condensation reactions. For example, analogous imidazo[1,5-a]pyridine derivatives are synthesized via α,β-unsaturated ester intermediates reacting with aldehydes under mild conditions (e.g., THF, diethylamine) . Key steps include:
- Reagent system : Use of nucleophilic amines (e.g., diethylamine) to facilitate substitution at reactive sites.
- Purification : Column chromatography (hexane/ethyl acetate/dichloromethane mixtures) yields high-purity crystals .
- Functionalization : Chlorination at the 5-position may involve halogenation reagents (e.g., POCl₃) or intermediates like 5-bromo analogs (see ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate in ).
Basic: What spectroscopic and analytical techniques validate the structure of this compound?
Answer:
Characterization relies on:
- ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.8-4.0 ppm for methoxy; δ ~165-170 ppm for carbonyl) and aromatic protons (δ 7.0-8.5 ppm) .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and imidazole C-N (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~225 for C₉H₇ClN₂O₂) confirm molecular weight .
Advanced: How does the chloro substituent influence reactivity in cross-coupling or substitution reactions?
Answer:
The 5-chloro group acts as an electron-withdrawing substituent, directing electrophilic attacks to specific positions:
- Nucleophilic Aromatic Substitution : Chlorine at the 5-position can be replaced by amines or alkoxides under basic conditions (e.g., K₂CO₃/DMF) .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and inert conditions .
- Steric Effects : Steric hindrance from the imidazo-pyridine core may limit reactivity at adjacent positions, necessitating optimized catalysts .
Advanced: How can researchers address contradictions in reported synthetic yields or byproduct formation?
Answer:
Discrepancies often arise from:
- Reaction Conditions : Temperature and solvent polarity significantly impact yields. For example, THF vs. DMF alters reaction rates in cyclization steps .
- Byproduct Mitigation :
- Analytical Validation : LC-MS or HPLC monitors reaction progress to identify unwanted intermediates .
Advanced: What computational or crystallographic insights exist for this compound’s structural dynamics?
Answer:
- Crystallography : Centrosymmetric dimers form via C–H⋯N hydrogen bonds in related pyrazolo[1,5-a]pyridines, as seen in ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate .
- DFT Studies : Theoretical models predict electron density distribution, aiding in understanding nucleophilic/electrophilic sites .
- Torsional Angles : Substituents on the imidazo-pyridine core influence planarity and π-π stacking in crystal lattices .
Basic: What safety protocols are critical when handling this compound?
Answer:
- GHS Hazards : Classified as harmful if swallowed (H302) and irritating to skin/respiratory systems (H315, H335) .
- Handling : Use fume hoods, PPE (gloves, goggles), and avoid ignition sources due to potential dust explosivity .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced: How can structure-activity relationships (SAR) guide its application in medicinal chemistry?
Answer:
- Bioisosteric Replacement : The chloro group enhances lipophilicity (LogP ~1.12) and membrane permeability compared to methyl or amino analogs .
- Target Binding : Analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) inhibit kinases or GPCRs via hydrogen bonding with the ester carbonyl .
- Toxicity Screening : In vitro assays (e.g., CYP450 inhibition) assess metabolic stability, critical for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
